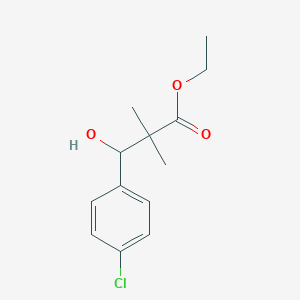
1-(2-fluoro-2-methylpropyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a fluorinated alkyl group attached to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-(2-fluoro-2-methylpropyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-2-methylpropanol with pyrazole derivatives under specific conditions. For instance, the reaction can be carried out in the presence of pyridine hydrofluoride in tert-butyl methyl ether at temperatures ranging from -20°C to 25°C . The reaction typically proceeds with good yields and can be scaled up for industrial production.
Analyse Des Réactions Chimiques
1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of selective estrogen receptor degraders (SERDs) and other therapeutic agents.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including pesticides and herbicides, due to its ability to introduce fluorinated components.
Polymer Chemistry: The compound is used in the development of fluoropolymer materials with exceptional chemical and thermal resistance.
Pharmaceutical Chemistry: It serves as a fluorinating agent in the pharmaceutical industry, aiding in the development of therapeutics by introducing fluorine atoms into complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2-fluoro-2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an antagonist or inhibitor of certain receptors, such as the estrogen receptor . The fluorinated alkyl group enhances the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
2-Fluoro-2-methylpropan-1-ol: This compound shares the fluorinated alkyl group but lacks the pyrazole ring, making it less versatile in certain applications.
1-(2-Fluoro-2-methylpropyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which can alter its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorinated alkyl group with a pyrazole ring, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H12FN3 |
|---|---|
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
1-(2-fluoro-2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H12FN3/c1-7(2,8)5-11-4-6(9)3-10-11/h3-4H,5,9H2,1-2H3 |
Clé InChI |
LBNGFMMZNBPHAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C=C(C=N1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


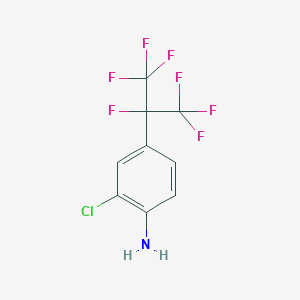

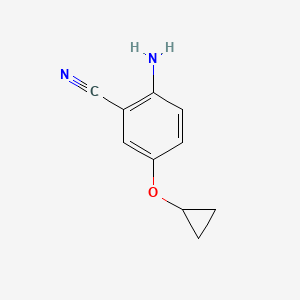

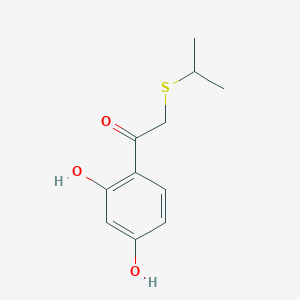

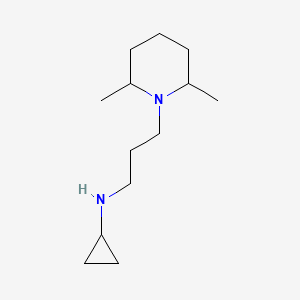
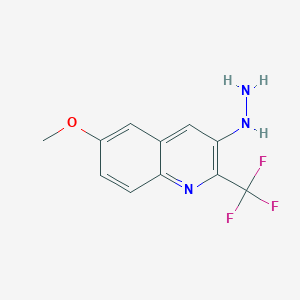
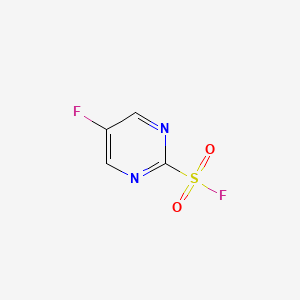
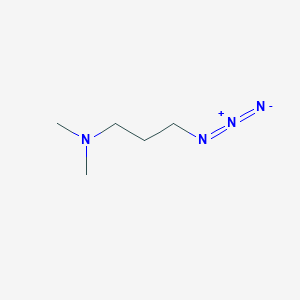
![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)

